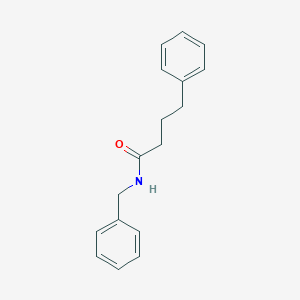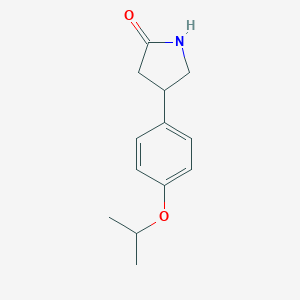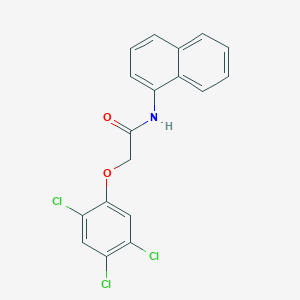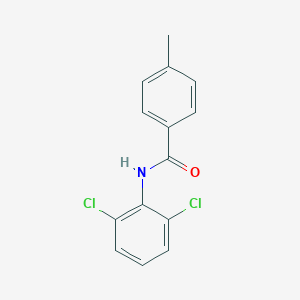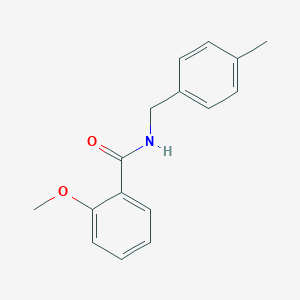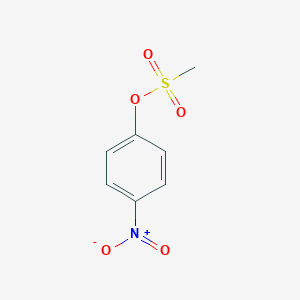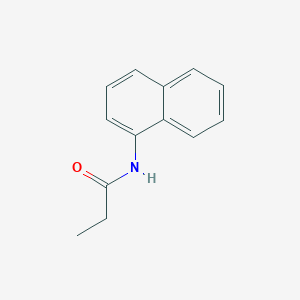
N-(naphthalen-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(naphthalen-1-yl)propanamide, also known as NPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. NPP is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform. This compound has been studied extensively for its synthesis method, mechanism of action, biochemical and physiological effects, and future directions.
Mecanismo De Acción
The mechanism of action of N-(naphthalen-1-yl)propanamide involves the inhibition of enzymes that are essential for the growth and survival of microorganisms and cancer cells. N-(naphthalen-1-yl)propanamide has been shown to inhibit the activity of enzymes such as DNA gyrase and topoisomerase, which are essential for DNA replication and cell division. This inhibition leads to the death of microorganisms and cancer cells.
Biochemical and Physiological Effects:
N-(naphthalen-1-yl)propanamide has been shown to have minimal toxicity and is well tolerated in laboratory experiments. It has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, N-(naphthalen-1-yl)propanamide has been shown to have antioxidant properties, which can help protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(naphthalen-1-yl)propanamide in laboratory experiments include its high purity, low toxicity, and ease of synthesis. Additionally, N-(naphthalen-1-yl)propanamide has been shown to have a wide range of potential applications in various fields of scientific research. However, the limitations of using N-(naphthalen-1-yl)propanamide in laboratory experiments include the need for specialized equipment and expertise to handle the compound safely.
Direcciones Futuras
There are several potential future directions for the study of N-(naphthalen-1-yl)propanamide. One potential direction is the development of new antibiotics based on the antimicrobial properties of N-(naphthalen-1-yl)propanamide. Additionally, further research could be conducted on the potential use of N-(naphthalen-1-yl)propanamide in cancer therapy and the treatment of neurodegenerative diseases. Another potential direction is the development of new synthetic methods for the production of N-(naphthalen-1-yl)propanamide, which could lead to higher yields and lower costs.
Conclusion:
In conclusion, N-(naphthalen-1-yl)propanamide is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research on N-(naphthalen-1-yl)propanamide could lead to the development of new antibiotics, cancer therapies, and treatments for neurodegenerative diseases.
Métodos De Síntesis
The synthesis of N-(naphthalen-1-yl)propanamide involves the reaction of naphthalene with propionyl chloride in the presence of anhydrous aluminum chloride. The resulting product is then purified through recrystallization to obtain pure N-(naphthalen-1-yl)propanamide. This synthesis method has been widely used in the laboratory and has been optimized for higher yields.
Aplicaciones Científicas De Investigación
N-(naphthalen-1-yl)propanamide has been studied extensively for its potential applications in various fields of scientific research. It has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. Additionally, N-(naphthalen-1-yl)propanamide has been studied for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
2868-38-4 |
|---|---|
Fórmula molecular |
C13H13NO |
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
N-naphthalen-1-ylpropanamide |
InChI |
InChI=1S/C13H13NO/c1-2-13(15)14-12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,2H2,1H3,(H,14,15) |
Clave InChI |
CEXMYXRLKBMHFX-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=CC2=CC=CC=C21 |
SMILES canónico |
CCC(=O)NC1=CC=CC2=CC=CC=C21 |
Otros números CAS |
2868-38-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 3-[(3,4-dimethylbenzoyl)amino]benzoate](/img/structure/B185088.png)
![Methyl 2-[(2-methyl-1-oxobutyl)amino]benzoate](/img/structure/B185090.png)
